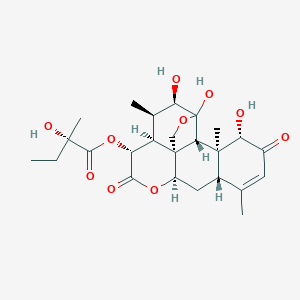

Glaucarubinone

Übersicht

Beschreibung

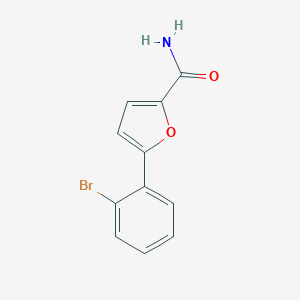

Glaucarubinone is a quassinoid, a type of natural product known for its diverse biological activities. It is primarily isolated from the seeds of the Simarouba glauca plant, which belongs to the Simaroubaceae family . This compound has garnered significant attention due to its potential medicinal properties, including anti-cancer, anti-malarial, and anti-inflammatory effects .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Quassinoiden.

5. Wirkmechanismus

Der Wirkmechanismus von Glaucarubinon umfasst mehrere molekulare Ziele und Pfade:

Wirkmechanismus

Glaucarubinone has shown potential in inhibiting cell migration, particularly in the Hepatocellular Carcinoma Cell Line Huh7 . It has been found to regulate the levels of Twist1, a crucial transcription factor associated with epithelial-to-mesenchymal transition, and mitogen-activated protein kinase .

Zukünftige Richtungen

Glaucarubinone has shown promise in the treatment of various diseases, particularly cancer . Future studies will determine which this compound inhibitors will be the most promising candidates for clinical development . It is also being studied for its potential use in the treatment of Hepatocellular Carcinoma .

Vorbereitungsmethoden

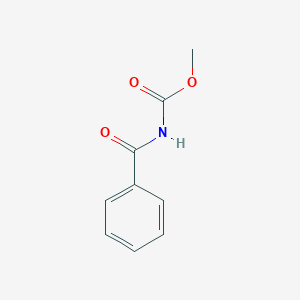

Synthetic Routes and Reaction Conditions: The synthesis of glaucarubinone involves several steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources, particularly the Simarouba glauca plant. The extraction process involves the use of solvents to isolate the compound from the plant material, followed by purification steps to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Glaucarubinon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Derivate von Glaucarubinon führt.

Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff führt zu reduzierten Formen der Verbindung.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Glaucarubinon, die jeweils potenziell unterschiedliche biologische Aktivitäten haben .

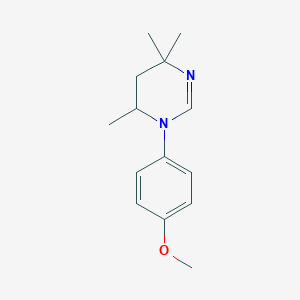

Vergleich Mit ähnlichen Verbindungen

Glaucarubinon ist unter den Quassinoiden aufgrund seiner spezifischen Struktur und biologischen Aktivitäten einzigartig. Ähnliche Verbindungen sind:

Bruceantin: Bekannt für seine antileukämische Aktivität.

Holacanthone: Zeigt entzündungshemmende und antimikrobielle Eigenschaften.

Ailanthinone: Ein weiteres Quassinoid mit bemerkenswerten biologischen Aktivitäten.

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit Glaucarubinon auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und biologischen Wirkungen, was die Einzigartigkeit von Glaucarubinon in seinem therapeutischen Potenzial hervorhebt .

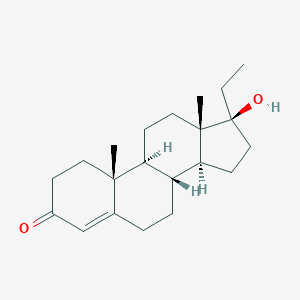

Eigenschaften

IUPAC Name |

(4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-hydroxy-2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-12,14-18,20,27-28,31-32H,6,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBGCYVAJRRQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259-86-5 | |

| Record name | Glaucarubinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)

![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)